![molecular formula C10H12N2O5 B2387025 2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid CAS No. 859912-32-6](/img/structure/B2387025.png)
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid
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Overview
Description
“2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid” is a chemical compound . It is a type of aminopolycarboxylic acid, a class of compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups . These compounds form strong complexes with metal ions, making them useful in a variety of chemical, medical, and environmental applications .
Synthesis Analysis
The synthesis of “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid” could potentially involve several steps. The Dakin–West analogue reaction, which involves the synthesis of β-amidocarbonyl compounds using enolizable ketones and esters in the presence of aldehyde derivatives and nitrile compounds, could be a part of the synthesis process . Additionally, the Suzuki–Miyaura coupling, a reaction that involves the formation of carbon-carbon bonds between boron compounds and organic halides, could also be involved .Chemical Reactions Analysis
Amino acids, including “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid”, can undergo a variety of chemical reactions. For example, they can act as both acids and bases due to their amphoteric nature . They can also undergo decarboxylation reactions, which involve the removal of a carboxyl group and the release of carbon dioxide .Physical And Chemical Properties Analysis
Amino acids, including “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid”, have several physical and chemical properties. They are generally colorless, crystalline substances. Most amino acids are tasteless, but some can be sweet or bitter . Amino acids have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
- Examples : Derivatives of this compound have been explored as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents .
- Examples : Researchers use it in synthetic processes, such as Mannich reactions, where it contributes to C-C bond formation .
Medicinal Chemistry and Drug Development
Organic Solvents and Catalysts
Fluorescent Probes and Sensors
Safety and Hazards
The safety data sheet for “2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in the suzuki–miyaura (sm) cross-coupling reaction .
Result of Action
Similar compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2-(carbamoylamino)-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-16-7-3-5(9(13)14)6(12-10(11)15)4-8(7)17-2/h3-4H,1-2H3,(H,13,14)(H3,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOUWIWJKFNIQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid |
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